GSH/GSSG Redox Ratio Quantitation Accuracy
In HILIC–MS/MS analysis of GSH/GSSG ratios in Pichia pastoris yeast, the use of glutathione-(glycine-13C2,15N) as an internal standard reduced total combined uncertainty to 25–30% (coverage factor = 2), compared to workflows lacking isotope dilution which exhibited systematic overestimation of GSSG due to artifactual oxidation during sample preparation [1]. The study further demonstrated that the isotopically labeled IS enables monitoring of mixed disulfide (mGSSG) formation as a quality control metric to detect and correct for ex vivo GSH oxidation [1].
| Evidence Dimension | Total combined uncertainty of GSH/GSSG ratio determination |
|---|---|
| Target Compound Data | 25–30% (coverage factor = 2) with glutathione-(glycine-13C2,15N) as IS |
| Comparator Or Baseline | Systematic error (artifactual GSSG formation) without isotope dilution IS |
| Quantified Difference | Uncertainty reduction to 25–30%; artifact detection enabled via mGSSG monitoring |
| Conditions | HILIC–MS/MS analysis of Pichia pastoris yeast extracts; IS added before extraction |
Why This Matters
This quantifiable reduction in measurement uncertainty directly addresses the primary analytical challenge in redox biology—artifactual oxidation of GSH during sample workup—making this specific IS essential for labs requiring regulatory-grade or publication-ready GSH/GSSG ratio data.
- [1] Habler K, et al. Accurate quantification of the redox-sensitive GSH/GSSG ratios in the yeast Pichia pastoris by HILIC–MS/MS. Anal Bioanal Chem. 2013;405:2031–2039. View Source
